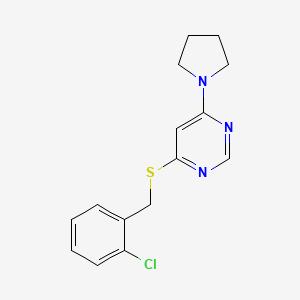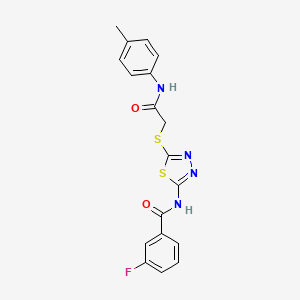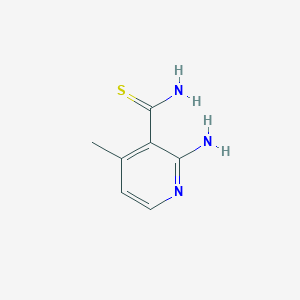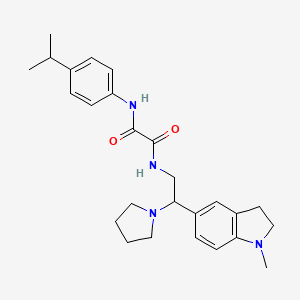![molecular formula C24H26N4O3 B2825354 N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide CAS No. 1251615-58-3](/img/structure/B2825354.png)
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide, also known as Compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a member of the quinazolinone class of compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Antitumor Activity
Synthesis and evaluation of novel quinazolinone analogues, including derivatives structurally similar to the compound of interest, have demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, with potency often surpassing that of traditional chemotherapy agents like 5-FU. Molecular docking studies suggest these effects may be mediated through inhibition of key cancer-related enzymes such as EGFR-TK and B-RAF kinase, highlighting their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research on quinazolinone derivatives has also shown these compounds to possess notable antimicrobial properties. A series of derivatives synthesized and evaluated for their antimicrobial efficacy displayed significant activity against various bacterial strains, including resistant ones. This suggests a potential role for these compounds in addressing the growing issue of antibiotic resistance (Mehta et al., 2019).
Neuroprotective Effects
A specific anilidoquinoline derivative structurally related to the compound of interest was synthesized and found to exhibit significant neuroprotective effects, including antiviral and antiapoptotic activities, in the context of Japanese encephalitis. This suggests potential therapeutic applications in viral encephalitis and other neurological conditions (Ghosh et al., 2008).
Antihistamine Agents
Derivatives of quinazolinone have been explored for their H1-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This research indicates potential applications for quinazolinone derivatives in treating allergic reactions and asthma (Alagarsamy et al., 2014).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among the synthesized compounds, some showed potent analgesic and anti-inflammatory effects with lower ulcerogenic potential compared to standard drugs, suggesting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-10-12-27(13-11-16)23-20-8-3-4-9-21(20)28(24(31)26-23)15-22(30)25-19-7-5-6-18(14-19)17(2)29/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHVCNEBNLWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)
![[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2825278.png)



![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)


![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)